- Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo CompoundsChemistry - A European Journal, 2016, 22(28), 9546-9550,
Cas no 937-41-7 (Phenyl acrylate)
Phenyl acrylate is an organic compound with the chemical formula c9h8o2.
Phenyl acrylate structure
Phenyl acrylate Properties
Names and Identifiers
-
- Phenylacrylate
- Phenyl acrylate, (Acrylic acid phenyl ester)
- Acrylic acid phenyl ester
- Phenylacrylate Phenyl acrylate
- Phenyl Acrylate (stabilized with BHT)
- phenyl prop-2-enoate
- Acrylic Acid Phenyl Ester (stabilized with BHT)
- Phenyl 2-propenoate
- Phenyl acrylat
- Phenyl Acrylate
- 2-PROPENOIC ACID, PHENYL ESTER
- WRAQQYDMVSCOTE-UHFFFAOYSA-N
- phenyl-acrylate
- phenol acrylate
- Phenyl acrylate,min. 95%
- FCH918523
- SY050025
- AK160509
- AX8147550
- ST24048902
- P2268
- Acrylic acid phenyl ester, 97%, stabilized with
- Acrylic acid, phenyl ester (6CI, 7CI, 8CI)
- Phenyl propenoate
- UNII-N76Z7HU35P
- MFCD00048145
- DB-057428
- FS-4899
- EN300-6889920
- EINECS 213-329-1
- SCHEMBL28916
- DTXCID6048882
- 937-41-7
- AC8636
- N76Z7HU35P
- DTXSID5061328
- PHENYL 2-PROPENOATE
- Phenyl acrylate, stabilized with BHT
- AKOS005206789
- Acrylic Acid Phenyl Ester
- NS00039584
- AI3-15711
- CS-W016338
- +Expand
-
- MFCD00048145
- WRAQQYDMVSCOTE-UHFFFAOYSA-N
- 1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
- O=C(C=C)OC1C=CC=CC=1
- 2041124
Computed Properties
- 148.05200
- 0
- 2
- 3
- 148.05243
- 11
- 146
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- 0
- 26.3
Experimental Properties
- 1.77800
- 26.30000
- 1.523 (589.3 nm 20 ºC)
- Insoluble in water.
- 98°C/24mmHg(lit.)
- 88.3±15.6 ºC,
- Slightly soluble (1.8 g/l) (25 º C),
- Not determined
- Not determined
- 1.068±0.06 g/cm3 (20 ºC 760 Torr),
Phenyl acrylate Price
Phenyl acrylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium carbonate , Hantzsch ester Solvents: Dimethyl sulfoxide ; 2.5 h, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Cesium carbonate ; 1 h, 25 °C
Reference
- Preparation of the (meth) acrylate, Japan, , ,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Reference
- Synthesis of α,ω-heterotelechelic PVP for bioconjugation, via a one-pot orthogonal end-group modification procedurePolymer Chemistry, 2016, 7(42), 6450-6456,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Reference
- 1,4-Diazabicyclo[2.2.2]octane-Promoted Aminotrifluoromethylthiolation of α,β-Unsaturated Carbonyl Compounds: N-Trifluoromethylthio-4-nitrophthalimide Acts as Both the Nitrogen and SCF3 SourcesOrganic Letters, 2015, 17(24), 6090-6093,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Reference
- Palladium-catalyzed anti-Markovnikov oxidative acetalization of activated olefins with iron(III) sulphate as the reoxidantOrganic & Biomolecular Chemistry, 2022, 20(2), 427-443,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Dichloromethane ; 4 h, rt
Reference
- O-Arylation of carboxylic acids using (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate as a precursor of arynesSynthetic Communications, 2007, 37(13), 2179-2185,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Sulfuric acid magnesium salt (1:1) , Lithium bromide ; 24 h, 25 °C
Reference
- Preparation of carboxylate esters in the presence of dicarbonates, magnesium compounds, and alkali metal compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0.5 h, 0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Amine-accelerated manganese-catalyzed aromatic C-H conjugate addition to α,β-unsaturated carbonylsChemical Communications (Cambridge, 2014, 50(93), 14558-14561,
Phenyl acrylate Raw materials
- Propanoic acid, 2,3-dibromo-, phenyl ester
- Phenyl[2-(trimethylsilyl)phenyl]iodonium
- 3-chloropropanoyl chloride
- Sodium acrylate
- Acryloyl chloride
Phenyl acrylate Preparation Products
Phenyl acrylate Suppliers
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Phenyl acrylate Related Literature
-
1. Rh(iii)-catalyzed C–H oxidative ortho-olefination of arenes using 7-azaindole as a directing group and utilization in the construction of new tetracyclic heterocycles containing a 7-azaindole skeletonBin Liu,Ridong Li,Wei Zhan,Xin Wang,Zemei Ge,Runtao Li RSC Adv. 2016 6 48205
-
Andrea Citarella,Davide Moi,Martina Pedrini,Helena Pérez-Pe?a,Stefano Pieraccini,Alessandro Dimasi,Claudio Stagno,Nicola Micale,Tanja Schirmeister,Giulia Sibille,Giorgio Gribaudo,Alessandra Silvani,Clelia Giannini,Daniele Passarella Org. Biomol. Chem. 2023 21 3811
-
Yi-En Liang,Chia-Ling Lu,Wen-Tai Li Org. Biomol. Chem. 2019 17 7569
-
Edgars Paegle,Pavels Dimitrijevs,Pavel Arsenyan New J. Chem. 2023 47 15472
-
Akira Hirao,Kota Murano,Toshiyuki Oie,Masahiro Uematsu,Raita Goseki,Yuri Matsuo Polym. Chem. 2011 2 1219
-
S. L. Canning,V. J. Cunningham,L. P. D. Ratcliffe,S. P. Armes Polym. Chem. 2017 8 4811
-
Fei Zhao,Xiuwen Jia,Jingwei Zhao,Chaoli Fei,Liyang Liu,Guannan Liu,Dongping Wang,Fei Chen RSC Adv. 2017 7 25031
-
Joshua R. Booth,Robert A. Young,Andrés N. Richards Gonzales,Zachary J. Meakin,Corinna M. Preuss-Weber,Ross W. Jaggers,Stefan A. F. Bon J. Mater. Chem. C 2021 9 7174
-
Yumeng Yuan,Guoshuai Pan,Xiaofeng Zhang,Qiufeng Huang Org. Chem. Front. 2020 7 53
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Pranav P. Kalelkar,David M. Collard Polym. Chem. 2018 9 1022
937-41-7 (Phenyl acrylate) Related Products
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Recommended suppliers
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